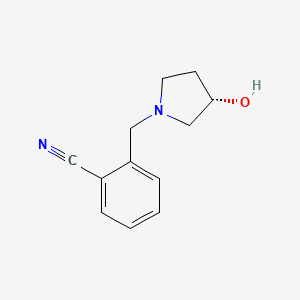

(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile

CAS No.: 1354011-06-5

Cat. No.: VC8234800

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354011-06-5 |

|---|---|

| Molecular Formula | C12H14N2O |

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | 2-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]benzonitrile |

| Standard InChI | InChI=1S/C12H14N2O/c13-7-10-3-1-2-4-11(10)8-14-6-5-12(15)9-14/h1-4,12,15H,5-6,8-9H2/t12-/m0/s1 |

| Standard InChI Key | LLUGSDLAUDJJCJ-LBPRGKRZSA-N |

| Isomeric SMILES | C1CN(C[C@H]1O)CC2=CC=CC=C2C#N |

| SMILES | C1CN(CC1O)CC2=CC=CC=C2C#N |

| Canonical SMILES | C1CN(CC1O)CC2=CC=CC=C2C#N |

Introduction

Structural and Chemical Properties

(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile (CAS: 1354011-06-5) is a chiral benzonitrile derivative characterized by a pyrrolidine ring substituted with a hydroxyl group at the 3-position and linked to a benzonitrile moiety via a methylene bridge. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g/mol . The compound’s stereochemistry is defined by the (S)-configuration at the hydroxypyrrolidine carbon, which influences its biological activity and pharmacokinetic properties.

Key Structural Features

-

Benzonitrile Core: The aromatic ring with a nitrile group (-C≡N) enhances electronic interactions in binding pockets .

-

Hydroxypyrrolidine Substituent: The pyrrolidine ring’s 3-hydroxyl group introduces hydrogen-bonding capabilities, critical for target engagement .

-

Chiral Center: The (S)-configuration at the pyrrolidine’s 3-position is essential for enantioselective biological activity .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂O | |

| Molecular Weight | 202.25 g/mol | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Moderate in polar solvents | |

| LogP | ~1.5 (estimated) |

Synthesis and Optimization

The synthesis of (S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile typically involves multi-step organic reactions to introduce chirality and functional groups.

Synthetic Routes

-

Chiral Pyrrolidine Preparation: (S)-3-Hydroxypyrrolidine is synthesized via asymmetric reduction or enzymatic resolution of precursors like 3-hydroxy-2-pyrrolidinone .

-

Nucleophilic Substitution: The hydroxypyrrolidine reacts with 2-(bromomethyl)benzonitrile under basic conditions (e.g., K₂CO₃) to form the methylene linkage .

-

Purification: Chiral chromatography or crystallization ensures enantiomeric purity (>95%) .

Key Reaction:

Industrial-Scale Production

Industrial methods optimize yield (>80%) using continuous flow reactors and green solvents (e.g., ethanol) . Hazardous intermediates like bromomethylbenzonitrile require strict containment .

Pharmacological Applications

Kinase Inhibition

(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile is a scaffold in kinase inhibitors, particularly targeting TBK1 (TANK-binding kinase 1) and IKKε, which are implicated in cancer and inflammatory diseases .

Mechanism: The nitrile group binds covalently to cysteine residues in kinase ATP pockets, while the hydroxypyrrolidine stabilizes interactions via hydrogen bonds .

Immunotherapy

Structural analogs of this compound inhibit the PD-1/PD-L1 interaction, a checkpoint pathway in cancer immunotherapy . Modifications to the benzonitrile core enhance binding affinity (IC₅₀: 8–14 μM) .

Table 2: Comparative Activity of Benzonitrile Derivatives

| Compound | Target | IC₅₀ (μM) | Source |

|---|---|---|---|

| (S)-2-((3-Hydroxy...) | PD-L1 | 8.52 | |

| 3-((S)-1-Methyl-pyrrolidinyl) | Kinases | 12.28 | |

| 2-Fluoro-5-...benzonitrile | PARP | 0.15 |

Comparative Analysis with Structural Analogs

Hydroxypyrrolidine vs. Morpholine Derivatives

-

Hydrophilicity: The hydroxyl group in (S)-2-((3-Hydroxy...) improves solubility compared to morpholine analogs.

-

Target Selectivity: Chiral pyrrolidines exhibit higher enantioselectivity in kinase binding than racemic mixtures .

Nitrile vs. Triazole Moieties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume